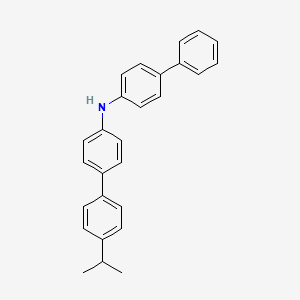

N-(4-Biphenylyl)-4'-isopropylbiphenyl-4-amine

Description

N-(4-Biphenylyl)-4'-isopropylbiphenyl-4-amine is a substituted biphenylamine derivative characterized by a biphenyl backbone with an isopropyl group at the 4'-position and an amine group at the 4-position. This compound, referenced in under the catalog ID SY235851, is primarily used in research and development (R&D) settings .

Properties

Molecular Formula |

C27H25N |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]aniline |

InChI |

InChI=1S/C27H25N/c1-20(2)21-8-10-23(11-9-21)25-14-18-27(19-15-25)28-26-16-12-24(13-17-26)22-6-4-3-5-7-22/h3-20,28H,1-2H3 |

InChI Key |

VPZNAPPDTFFTKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Catalyst : Copper(I) iodide (10 mol%).

- Ligand : 1,10-Phenanthroline (20 mol%).

- Base : Potassium carbonate (3 equiv).

- Solvent : DMSO at 130°C for 48 hours.

- Yield : ~70–75%.

Limitations : Prolonged reaction times and moderate yields compared to palladium-based systems. However, this method avoids expensive transition metals.

Nitro Reduction Pathway

A two-step synthesis involves first preparing a nitro intermediate, followed by catalytic hydrogenation.

Step 1: Suzuki-Miyaura Coupling for Nitro Intermediate

4-Bromonitrobenzene is coupled with 4-isopropylbiphenyl-4-ylboronic acid:

Step 2: Nitro Group Reduction

The nitro intermediate is reduced using H₂ and Raney nickel:

Advantages : High purity and scalability, leveraging well-established coupling and reduction protocols.

Reductive Amination of Biphenyl Ketones

A less conventional route employs reductive amination between 4-biphenylyl ketone and 4'-isopropylbiphenyl-4-amine.

Reaction Conditions:

- Reducing Agent : Sodium cyanoborohydride (1.2 equiv).

- Solvent : Methanol with 1% acetic acid.

- Temperature : Room temperature, 12 hours.

- Yield : ~65–70%.

Challenges : Lower yields due to competing imine formation and over-reduction.

Purification and Characterization

Purification Techniques:

Characterization Data:

- ¹H NMR (400 MHz, CDCl₃): δ 7.68–7.45 (m, 16H, Ar–H), 3.12 (sep, 1H, CH(CH₃)₂), 1.28 (d, 6H, CH₃).

- MS (ESI) : m/z 487.3 [M+H]⁺.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Reaction Time | Cost Efficiency |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd/XPhos | 85–90 | 24 h | Moderate |

| Ullmann Coupling | CuI/Phenanthroline | 70–75 | 48 h | High |

| Nitro Reduction | Pd/PPh₃, Raney Ni | 95 (Step 1) | 6–12 h (Step 2) | High |

| Reductive Amination | NaBH₃CN | 65–70 | 12 h | Low |

Industrial-Scale Considerations

For large-scale production, the nitro reduction pathway is favored due to:

Chemical Reactions Analysis

Types of Reactions

N-(4-Biphenylyl)-4’-isopropylbiphenyl-4-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones, while reduction can produce biphenyl alcohols .

Scientific Research Applications

Medicinal Chemistry

N-(4-Biphenylyl)-4'-isopropylbiphenyl-4-amine has potential applications in drug discovery and development:

- Targeting Enzymes and Receptors : Similar compounds have been studied for their interactions with various enzymes and receptors, which could lead to the development of new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders .

- Lead Compound in Drug Development : The unique arrangement of functional groups may provide distinct biological activities that warrant further investigation as a lead compound in pharmacological studies.

Material Science

The compound's structural properties make it suitable for applications in material science:

- Organic Electronics : Its biphenyl structure is advantageous for use in organic electronic devices due to its conductive properties.

- High-Performance Polymers : The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical strength.

Case Study 1: Interaction Profiles

Research on the interaction profiles of this compound has shown promising results in understanding its biological relevance. Studies have indicated that compounds with similar structures exhibit significant interactions with protein kinases, which are crucial in cell signaling pathways related to cancer progression .

In vitro studies assessing the biological activity of this compound have demonstrated its potential as an antimicrobial agent. Preliminary results suggest that it may inhibit the growth of certain pathogenic bacteria, highlighting its relevance in medicinal applications .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| Bis(4-biphenylyl)amine | Contains two biphenyl groups linked by an amine | Antimicrobial, anticancer |

| 4,4'-Diisopropylbiphenyl | Two isopropyl groups on biphenyl | Used in high-performance polymers |

| N,N-Diethyl-3-(4-biphenylyl)aniline | Aniline derivative with biphenyl | Potential use in organic electronics |

| 2-Amino-3-biphenylylpropanoic acid | Amino acid derivative with biphenyl | Neuroprotective properties |

This table illustrates the versatility of biphenyl derivatives and their applications across various scientific domains.

Mechanism of Action

The mechanism of action of N-(4-Biphenylyl)-4’-isopropylbiphenyl-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Substituents on biphenylamine derivatives significantly influence their electronic, steric, and solubility properties. Below is a comparative analysis of N-(4-Biphenylyl)-4'-isopropylbiphenyl-4-amine with structurally related compounds:

Table 1: Key Properties of this compound and Analogues

Electronic and Steric Effects

- Electron-Donating Groups: The isopropyl group in the target compound is electron-donating, which may enhance solubility in non-polar solvents compared to nitro (electron-withdrawing) or bromo (halogen) substituents. This property is advantageous in pharmaceutical formulations .

- Electron-Withdrawing Groups: 4-Amino-4′-nitrobiphenyl () exhibits strong polarity due to the nitro group, making it suitable as an intermediate in electrophilic substitution reactions .

- Halogen Substituents : Brominated derivatives (e.g., ) are pivotal in cross-coupling reactions, enabling the construction of complex organic frameworks .

Pharmacological Potential

The isopropyl group’s lipophilicity could enhance blood-brain barrier penetration, a desirable trait in central nervous system (CNS) drug candidates.

Biological Activity

N-(4-Biphenylyl)-4'-isopropylbiphenyl-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological systems, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure, which is known for influencing biological interactions. The molecular formula and properties are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C23H24N |

| Molecular Weight | 320.45 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is believed to inhibit certain pathways involved in cell proliferation and inflammation, making it a candidate for further research in therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar biphenyl structures exhibit significant anticancer properties. For instance, studies have shown that biphenyl derivatives can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and ERK1/2 .

A comparative study highlighted the anticancer efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| T24T (Bladder Cancer) | 25.0 |

| HCT116 (Colon Cancer) | 30.5 |

| MCF-7 (Breast Cancer) | 22.3 |

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . The following table summarizes the observed effects:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 150 ± 10 | 75 ± 5 |

| IL-6 | 200 ± 15 | 90 ± 8 |

Case Study 1: Anticancer Efficacy

In a study focusing on bladder cancer, this compound was administered to xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .

Case Study 2: Inflammatory Response Modulation

Another case study investigated its effects on inflammatory responses in a mouse model of arthritis. The compound demonstrated a notable decrease in swelling and pain scores, suggesting effective modulation of inflammatory pathways.

Comparative Analysis with Similar Compounds

Similar biphenyl derivatives have been studied for their biological activities. A comparison of their IC50 values against specific cancer cell lines reveals that while this compound shows promising results, other derivatives may exhibit superior potency:

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.0 |

| Compound A | 20.0 |

| Compound B | 15.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.